2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H18ClN7O and its molecular weight is 371.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the GPR119 receptor . GPR119 is a G protein-coupled receptor that is expressed in the pancreas and gastrointestinal tract .
Mode of Action
As a GPR119 agonist, this compound stimulates the receptor, leading to a series of intracellular events . The activation of GPR119 stimulates glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the release of insulin in the pancreas and GLP-1 in the gastrointestinal tract .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its active form . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose, and 9.0 μg/mL in monkeys 0.5 hr post a 30 mg/kg oral dose .
Result of Action
The activation of GPR119 by this compound leads to the release of insulin and GLP-1. This results in improved glucose homeostasis, as insulin promotes the uptake of glucose into cells, and GLP-1 slows gastric emptying and promotes satiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of liver carboxyesterase (CES1), which converts the prodrug to its active form, can be affected by factors such as liver health, age, and the presence of other medications . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH and temperature.
Properties
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c1-11-5-12(2)25(21-11)15-3-4-16(26)24(22-15)10-13-8-23(9-13)17-19-6-14(18)7-20-17/h3-7,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZQIVUYQLAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=N4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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